molecular formula C7H14N2O B2708049 (4AR,8aR)-octahydro-2H-pyrido[4,3-b][1,4]oxazine CAS No. 1909294-04-7

(4AR,8aR)-octahydro-2H-pyrido[4,3-b][1,4]oxazine

Cat. No.: B2708049
CAS No.: 1909294-04-7
M. Wt: 142.202
InChI Key: AKVZQOUKDWLMFU-RNFRBKRXSA-N
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Description

(4AR,8aR)-octahydro-2H-pyrido[4,3-b][1,4]oxazine is a heterocyclic compound that features a fused ring system containing nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4AR,8aR)-octahydro-2H-pyrido[4,3-b][1,4]oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of α-amino ketones with diazo pyruvates under mild conditions, catalyzed by ruthenium chloride. This tandem N-H insertion and cyclization sequence efficiently produces the desired oxazine ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of scaling up laboratory synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

(4AR,8aR)-octahydro-2H-pyrido[4,3-b][1,4]oxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazine derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazine compounds.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms in the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxazines, which can be further functionalized for specific applications.

Scientific Research Applications

(4AR,8aR)-octahydro-2H-pyrido[4,3-b][1,4]oxazine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4AR,8aR)-octahydro-2H-pyrido[4,3-b][1,4]oxazine is unique due to its specific ring fusion and stereochemistry, which confer distinct reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

(4aR,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-pyrido[4,3-b][1,4]oxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-2-8-5-6-7(1)10-4-3-9-6/h6-9H,1-5H2/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKVZQOUKDWLMFU-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1OCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]2[C@@H]1OCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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